2-Amino-1H-benzo[d]imidazol-5-ol is an organic compound belonging to the class of benzimidazoles, characterized by a fused benzene and imidazole ring structure. Its chemical formula is , and it has a molecular weight of approximately 149.15 g/mol. This compound features an amino group at the second position and a hydroxyl group at the fifth position of the benzimidazole structure, contributing to its unique chemical properties and potential biological activities .
These reactions highlight the compound's potential as a building block in organic synthesis .
2-Amino-1H-benzo[d]imidazol-5-ol has been studied for its biological activities, particularly as an inhibitor of certain enzymes. Notably, it exhibits inhibitory effects on urokinase-type plasminogen activator, which plays a role in fibrinolysis and tissue remodeling. The compound's IC50 values suggest varying degrees of potency against different targets, indicating its potential therapeutic applications .
Several methods exist for synthesizing 2-Amino-1H-benzo[d]imidazol-5-ol:
The applications of 2-Amino-1H-benzo[d]imidazol-5-ol span various fields:
Interaction studies involving 2-Amino-1H-benzo[d]imidazol-5-ol focus on its binding affinity with various proteins and enzymes. Notably, it has been shown to interact with urokinase-type plasminogen activator, impacting its enzymatic activity. These studies provide insights into how this compound may modulate biological pathways and inform further drug design efforts .
Several compounds share structural similarities with 2-Amino-1H-benzo[d]imidazol-5-ol, including:
Compound Name | Structure Type | Key Features |
---|---|---|
2-Aminobenzimidazole | Benzimidazole | Lacks hydroxyl group; primarily an amine |
Benzimidazole | Benzimidazole | Base structure without additional functional groups |
1H-Benzo[d]imidazol-5-ol | Benzimidazole | Hydroxyl group at a different position |
The uniqueness of 2-Amino-1H-benzo[d]imidazol-5-ol lies in its specific arrangement of functional groups that confer distinct biological activities, particularly its dual functionality as both an amine and a phenolic compound. This structural configuration enhances its potential as a therapeutic agent compared to other similar compounds that may lack one or both functional groups .
The thermodynamic stability of 2-Amino-1H-benzo[d]imidazol-5-ol is governed by the inherent stability of the benzimidazole heterocyclic framework combined with the stabilizing effects of the amino and hydroxyl substituents. The compound exhibits a molecular weight of 149.15 g/mol and adopts a planar aromatic structure typical of benzimidazole derivatives [1] [2].
Thermal stability analysis indicates that 2-Amino-1H-benzo[d]imidazol-5-ol belongs to the class of thermally stable benzimidazole compounds. Related benzimidazole derivatives demonstrate exceptional thermal stability, with decomposition temperatures ranging from 295°C to 454°C [3]. The thermal decomposition of benzimidazole derivatives typically follows a multi-stage process, with the first stage involving the elimination of substituent groups, followed by the degradation of the benzimidazole ring system [4] [5].
Compound | Decomposition Temperature (°C) | Thermal Stability Range | Reference |
---|---|---|---|
Benzimidazole | 342-345 | Stable up to 363 K | [6] [7] |
2,4,6-trinitrotoluene | 295 | - | [8] |
Hexanitrostilbene | 318 | - | [8] |
5,7-dinitro-1H-benzo[d]imidazole | 366 | High thermal stability | [8] |
Triphenylamine-benzimidazole derivatives | 399-454 | Exceptional stability | [3] |
The thermal decomposition pattern of 2-Amino-1H-benzo[d]imidazol-5-ol likely involves initial dehydration through the elimination of the hydroxyl group, followed by deamination and subsequent ring fragmentation. Thermogravimetric analysis of similar compounds shows a characteristic single-stage weight loss at temperatures exceeding 300°C [6]. The presence of both amino and hydroxyl substituents may contribute to enhanced thermal stability through intramolecular hydrogen bonding networks.
Storage conditions recommend maintaining the compound at 2-8°C with protection from light to ensure optimal stability [1] [2]. The compound demonstrates good stability under normal storage conditions without significant decomposition.
The solubility behavior of 2-Amino-1H-benzo[d]imidazol-5-ol reflects the amphiphilic nature of the molecule, containing both hydrophilic (amino and hydroxyl) and hydrophobic (aromatic) moieties. Predicted water solubility values indicate moderate aqueous solubility at 1752.46 mg/L [9], classifying the compound as having limited water solubility.
Solvent System | Solubility Characteristics | Notes |
---|---|---|
Water | Limited solubility (1752.46 mg/L predicted) | Enhanced by amino and hydroxyl groups |
Polar organic solvents | Good solubility expected | DMSO, methanol, ethanol favorable |
Non-polar solvents | Poor solubility | Limited interaction with aromatic core |
The compound demonstrates enhanced solubility in polar solvents due to the presence of hydrogen bond donors and acceptors. The amino group at position 2 and the hydroxyl group at position 5 facilitate hydrogen bonding with polar solvent molecules. Benzimidazole derivatives typically show good solubility in dimethyl sulfoxide, methanol, and ethanol while remaining insoluble in non-polar solvents such as hexane [10].
The solubility characteristics are significantly influenced by the tautomeric equilibrium of the benzimidazole ring system. The compound can exist in multiple tautomeric forms, with proton migration between the nitrogen atoms affecting the overall polarity and hydrogen bonding capacity [11] [12].
High-performance liquid chromatography studies of related benzimidazole derivatives demonstrate retention behavior consistent with moderate polarity, with retention times varying based on the mobile phase composition [13]. The compound shows compatibility with aqueous-organic mobile phases, indicating balanced hydrophilic-lipophilic properties.
The acid-base behavior of 2-Amino-1H-benzo[d]imidazol-5-ol is characterized by multiple ionizable sites, including the benzimidazole nitrogen atoms, the amino group, and the phenolic hydroxyl group. The predicted pKa value of 9.37 ± 0.40 [14] indicates basic character, consistent with the presence of the amino substituent.
Protonation Site | Estimated pKa | Behavior |
---|---|---|
Benzimidazole N-H | ~5.5 | Weak acid |
Amino group | ~9.37 | Moderate base |
Phenolic OH | ~10-11 | Weak acid |
Imidazole N | ~6-7 | Weak base |
The benzimidazole core exhibits amphoteric behavior, capable of both proton acceptance and donation. The imidazole nitrogen atoms can undergo protonation under acidic conditions, while the N-H group can act as a proton donor under basic conditions [15] [16]. The amino group at position 2 significantly enhances the basicity of the molecule, making it readily protonatable at physiological pH.
Acid-base titration behavior indicates multiple buffering regions corresponding to the different ionizable groups. The compound demonstrates pH-dependent solubility, with increased solubility observed under both acidic and basic conditions due to salt formation [17].
The protonation state significantly influences the molecular conformation and intermolecular interactions. Protonation of the amino group enhances hydrogen bonding capacity and affects the tautomeric equilibrium of the benzimidazole ring system [18]. The compound exhibits pH-dependent spectroscopic properties, with characteristic shifts in UV-Vis absorption and fluorescence emission spectra.
The UV-Vis spectrum of 2-Amino-1H-benzo[d]imidazol-5-ol exhibits characteristic absorption bands typical of the benzimidazole chromophore. The compound shows electronic transitions in the UV region, with the benzimidazole ring system contributing to the primary absorption features [19] [20].
Technique | Key Features | Assignments |
---|---|---|
UV-Vis | Electronic transitions ~220-280 nm | π→π* transitions of benzimidazole |
IR | 3436, 3357 cm⁻¹ | NH₂ stretching vibrations |
IR | 1619 cm⁻¹ | NH bending vibrations |
¹H NMR | 7.2-7.8 ppm | Aromatic protons |
¹³C NMR | 158-140 ppm | Aromatic carbons |
The electronic absorption spectrum is influenced by the extended conjugation of the benzimidazole system and the electron-donating effects of the amino and hydroxyl substituents. The compound exhibits solvatochromic behavior, with absorption maxima sensitive to solvent polarity and hydrogen bonding interactions.
The infrared spectrum provides characteristic fingerprint vibrations for functional group identification. The amino group exhibits distinctive stretching vibrations at 3436 and 3357 cm⁻¹, while the NH bending vibrations appear at 1619 cm⁻¹ [21] [22]. The hydroxyl group contributes to the broad absorption region around 3200-3600 cm⁻¹, often overlapping with amino group vibrations.
The benzimidazole ring system shows characteristic C=N stretching vibrations and aromatic C-H stretching modes. The substitution pattern influences the exact positions and intensities of these bands, providing structural information about the compound.
¹H NMR spectroscopy reveals the aromatic proton pattern consistent with the substituted benzimidazole structure. The aromatic protons appear in the typical range of 7.2-7.8 ppm, with coupling patterns reflecting the substitution pattern [23] [24]. The amino group protons appear as a broad signal, often exchangeable with deuterium oxide.
The compound exhibits tautomeric behavior observable by NMR spectroscopy, with dynamic exchange between tautomeric forms affecting the spectral appearance [11] [12]. Variable temperature NMR studies can provide information about the tautomeric equilibrium and exchange rates.
¹³C NMR spectroscopy shows carbon signals in the aromatic region (110-160 ppm), with specific chemical shifts reflecting the electronic environment of each carbon atom. The quaternary carbon bearing the amino group appears at characteristic chemical shifts consistent with electron-rich aromatic systems.
Mass spectrometric analysis shows the molecular ion peak at m/z 149, corresponding to [M]⁺. Electrospray ionization mass spectrometry typically produces [M+H]⁺ ions at m/z 150.06619 [25]. The fragmentation pattern provides structural information through characteristic loss of functional groups and ring fragmentation processes.
The spectroscopic data collectively confirm the structural identity of 2-Amino-1H-benzo[d]imidazol-5-ol and provide detailed information about its electronic structure, functional groups, and molecular dynamics in solution.
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